molecular formula C29H28N2O4 B2618473 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 898343-08-3

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2618473
CAS No.: 898343-08-3
M. Wt: 468.553
InChI Key: ZALBSKKOBGCMDQ-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydroquinolin-4-one core substituted at position 6 with an ethoxy group, at position 3 with a 4-ethylbenzoyl moiety, and at position 1 with an acetamide group linked to a 4-methylphenyl ring. The ethyl and ethoxy substituents likely enhance lipophilicity, while the 4-methylphenyl acetamide may contribute to specific binding interactions .

Properties

IUPAC Name

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-4-20-8-10-21(11-9-20)28(33)25-17-31(18-27(32)30-22-12-6-19(3)7-13-22)26-15-14-23(35-5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALBSKKOBGCMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinoline with N-(4-methylphenyl)acetamide under controlled conditions. The reaction is often catalyzed by acidic or basic reagents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Compound A : 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS 866590-95-6)
  • Core: 1,4-dihydroquinolin-4-one.
  • Key Differences :
    • Position 3: Benzenesulfonyl (electron-withdrawing) vs. 4-ethylbenzoyl (electron-donating).
    • Acetamide substituent: 4-chlorophenyl vs. 4-methylphenyl.
  • Implications: The sulfonyl group may reduce membrane permeability compared to the benzoyl group due to higher polarity. Chlorine (electron-withdrawing) vs.
Compound B : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS 895648-80-3)
  • Core: 1,4-dihydroquinolin-4-one.
  • Key Differences :
    • Position 3: 4-ethoxybenzoyl vs. 4-ethylbenzoyl.
    • Acetamide substituent: Benzodioxin ring vs. 4-methylphenyl.
  • Implications :
    • Ethoxy substituents may improve solubility but reduce lipophilicity compared to ethyl groups.
    • The benzodioxin moiety could enhance π-π stacking interactions with aromatic residues in target proteins .
Thiazolidinone Derivatives ()
  • Compound C : N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide.
  • Core: Thiazolidin-4-one (distinct from dihydroquinolinone).
  • Key Similarity : Both compounds feature a 4-methylphenyl group.
  • Activity: Compound C induces G1 cell cycle arrest and apoptosis in renal cell adenocarcinoma (769-P).
Goxalapladib ()
  • Core : 1,8-Naphthyridine.
  • Key Features : Trifluoromethyl and biphenyl groups.
  • Activity : Used in atherosclerosis treatment.
  • Implications : Fluorine atoms enhance metabolic stability, whereas the target compound’s ethyl/ethoxy groups may prioritize lipophilicity over metabolic resistance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (CAS 866590-95-6) Compound B (CAS 895648-80-3)
Core Structure 1,4-dihydroquinolin-4-one 1,4-dihydroquinolin-4-one 1,4-dihydroquinolin-4-one
Position 3 Substituent 4-ethylbenzoyl Benzenesulfonyl 4-ethoxybenzoyl
Acetamide Substituent 4-methylphenyl 4-chlorophenyl Benzodioxin
LogP (Predicted) ~3.8 (moderate lipophilicity) ~2.5 (higher polarity) ~3.2 (balanced solubility)
Therapeutic Potential Anticancer (hypothesized) Not reported Not reported

Research Findings and Implications

  • Role of 4-Methylphenyl: Evidence from thiazolidinone derivatives (Compound C) suggests this group enhances antiproliferative activity, possibly through hydrophobic interactions or specific receptor binding. This supports further testing of the target compound in cancer models .
  • Benzoyl vs. Sulfonyl : Compound A’s sulfonyl group may limit bioavailability compared to the target compound’s benzoyl moiety, highlighting the importance of substituent electronics in drug design .
  • Ethoxy vs. Ethyl : Compound B’s ethoxy substituent could improve aqueous solubility, suggesting that modifying the target compound’s ethyl group to ethoxy might optimize pharmacokinetics without sacrificing activity .

Biological Activity

The compound 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This compound features a quinoline core with various substituents that contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, a series of related compounds were synthesized and tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives displayed potent antibacterial activity, suggesting that modifications in the quinoline structure can enhance efficacy against microbial pathogens .

Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that specific quinoline analogs can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Enzyme Inhibition

The biological activity of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide also includes enzyme inhibition. Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic benefits in diseases such as diabetes and obesity. The specific inhibition of enzymes like aldose reductase has been noted, contributing to the management of diabetic complications .

Study 1: Antimicrobial Efficacy

In a study published in 2012, a series of quinoline derivatives were synthesized and tested for their antimicrobial activities. The results indicated that compounds with structural similarities to 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide exhibited significant antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Activity

Another study focused on the anticancer potential of quinoline derivatives demonstrated that certain compounds induced apoptosis in breast cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing the selectivity and potency of these compounds against cancer cells .

Table 1: Biological Activity Summary

Activity TypeTested Strains/CellsObserved EffectsReferences
AntimicrobialE. coli, S. aureus, P. aeruginosaSignificant antibacterial activity
AnticancerBreast cancer cell linesInduction of apoptosis
Enzyme InhibitionAldose reductaseInhibition observed

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeKey Findings
Quinoline derivativesAntimicrobialEnhanced activity with ethoxy substituent
Modified quinolines with aromatic ringsAnticancerIncreased potency against cancer cells

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